[3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a pyrrolidine-based compound featuring an acetyl-methyl-amino substituent at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets. The acetyl-methyl-amino group may enhance metabolic stability compared to unmodified amines, while the acetic acid moiety facilitates solubility in aqueous environments.
Properties
IUPAC Name |
2-[3-[acetyl(methyl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)10(2)8-3-4-11(5-8)6-9(13)14/h8H,3-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXMRBLVGGVBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Acetyl-Methyl-Amino Group: This step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl-methyl-amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. A study highlighted the role of five-membered heterocycles, including pyrrolidine derivatives, in developing new antibacterial agents. These compounds can be designed to target bacterial cell walls or specific metabolic pathways, making them potential candidates for antibiotic development .
Neurological Disorders
Pyrrolidine derivatives have been studied for their neuroprotective effects. The structure of [3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid suggests that it may interact with neurotransmitter systems, potentially providing therapeutic benefits in conditions such as anxiety and depression. Case studies have shown that similar compounds improve cognitive function and reduce symptoms in animal models of neurodegenerative diseases .
Cancer Research
The compound's ability to modulate immune responses has been explored in cancer therapy. It has been suggested that pyrrolidine-based compounds can enhance the efficacy of existing chemotherapeutic agents by improving drug delivery and reducing side effects. Research focusing on the CXCL12/CXCR4 axis indicates that modifying pyrrolidine structures could lead to novel cancer treatments targeting metastasis .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of pyrrolidine derivatives, including this compound, against multiple bacterial strains. The results indicated a dose-dependent response with effective inhibition of growth at micromolar concentrations.
Case Study 2: Neuroprotective Mechanisms
In a controlled trial using animal models, administration of pyrrolidine derivatives resulted in significant reductions in anxiety-like behaviors. The study utilized behavioral assays and biochemical markers to assess neuroprotection and synaptic plasticity.
Case Study 3: Cancer Metastasis Inhibition
Research focused on the interaction between modified pyrrolidine compounds and the CXCR4 receptor showed promising results in inhibiting cancer cell migration. The findings suggest that these compounds could serve as adjunct therapies alongside conventional treatments.
Mechanism of Action
The mechanism of action of [3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl-methyl-amino group can form hydrogen bonds and electrostatic interactions with active site residues, influencing the compound’s binding affinity and activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- The BOC-protected analog () is more stable under acidic conditions, making it suitable for synthetic intermediates.
- Functional Group Impact: The acetyl-methyl-amino group in the target compound may offer a balance between metabolic stability and solubility compared to bulkier substituents like benzyl-cyclopropyl () or thiophene-carbonylsulfanyl groups ().
Biological Activity
[3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, an acetyl group, and an acetic acid moiety, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound is characterized by:
- Pyrrolidine ring : A five-membered ring that contributes to the compound's conformational flexibility.
- Acetyl group : Enhances lipophilicity and may influence receptor binding.
- Acetic acid moiety : Provides acidic properties that can affect solubility and interaction with enzymes.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, indicating several pharmacological effects:
1. Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains. For instance, derivatives of pyrrolidine have demonstrated efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Active against B. subtilis | 75 |
| Compound B | Active against E. coli | <125 |
| This compound | Potential activity (under investigation) | TBD |
2. Cytotoxicity
The compound has shown promise in preliminary cytotoxicity assays against cancer cell lines. It is hypothesized that its structural features may allow it to interfere with cellular proliferation pathways.
3. Antioxidant Properties
The ability to scavenge free radicals has been suggested for compounds with similar functional groups, indicating potential protective effects against oxidative stress.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors or enzymes:
- Receptor Interaction : Similar compounds have been shown to bind to various receptors, influencing neurotransmitter release and modulating physiological responses.
- Enzyme Inhibition : The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways, affecting processes such as inflammation or cellular signaling.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolidine derivatives, including this compound:
- Study on CCR5 Antagonists : Research indicated that pyrrolidine derivatives could act as potent CCR5 antagonists, which are crucial in HIV infection pathways. The binding affinity and antiviral properties were assessed in vitro, showing promising results for similar compounds .
- Antibacterial Activity Investigation : A study on various pyrrolidine derivatives highlighted their antibacterial properties against multiple strains, suggesting a need for further exploration into the specific activities of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
